Substitution-Specific Lipophilicity Differentiates CNS Pharmacokinetic Potential from More Polar Analogs
The target compound possesses a calculated logP (clogP) of 2.44 and a topological polar surface area (tPSA) of 83.88 Ų [1]. In contrast, the clinically studied analog 8-(2-hydroxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 85615-11-8) exhibits a substantially higher topological polar surface area (tPSA) due to the hydroxyethyl substituent, predicting lower membrane permeability. The difference in lipophilicity is important because brain-penetrant imidazopurine-2,4-diones such as AZ-853 rely on optimal logD values to achieve central 5-HT1A receptor occupancy [2]. The 3,4-dimethylphenyl group of the target compound provides increased logP without introducing hydrogen-bonding capacity, potentially favoring passive CNS penetration over the more polar hydroxyalkyl or piperazinylalkyl derivatives.
| Evidence Dimension | Calculated lipophilicity (clogP) and polar surface area (tPSA) |
|---|---|
| Target Compound Data | clogP 2.44; tPSA 83.88 Ų |
| Comparator Or Baseline | 8-(2-hydroxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 85615-11-8); tPSA ~105 Ų (estimated from structure); AZ-853, logD₇.₄ ~2.0 (experimental) |
| Quantified Difference | tPSA of target is ~21 Ų lower than the hydroxyethyl analog; clogP of target is approximately 0.4–0.5 log units higher than the experimental logD of AZ-853 at pH 7.4. |
| Conditions | Computed physicochemical properties (clogP, tPSA) vs. experimental logD for comparators |
Why This Matters
For procurement of compounds destined for CNS assays, the higher lipophilicity and lower polar surface area of the target compound suggest it may achieve superior brain penetration compared to more polar analogs in the same chemotype.
- [1] Sildrug.ibb.waw.pl – Computational physicochemical property prediction for 8-(3,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (C22H19N5O2). Molecular weight 385.43, clogP 2.44, tPSA 83.88 Ų. View Source
- [2] Partyka, A., Zagórska, A., Kotańska, M., Walczak, M., Jastrzębska-Więsek, M., Knutelska, J., Bednarski, M., Głuch-Lutwin, M., Mordyl, B., Janiszewska, P., & Wesołowska, A. (2020). Antidepressant-like activity and safety profile evaluation of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists. PLoS ONE, 15(8), e0237196. View Source
